molecular formula Pb B147955 Lead CAS No. 7439-92-1

Lead

Cat. No.: B147955
CAS No.: 7439-92-1
M. Wt: 207 g/mol
InChI Key: WABPQHHGFIMREM-UHFFFAOYSA-N
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Description

Lead is a heavy metal with the symbol Pb and atomic number 82. It is a dense, malleable, and soft metal with a bluish-gray color. This compound has been used by humans for thousands of years, dating back to ancient civilizations. It is known for its low melting point, high density, and resistance to corrosion, making it useful in various applications such as batteries, radiation shielding, and construction materials .

Mechanism of Action

Target of Action

Lead (Pb) is a heavy metal that primarily targets vital biomolecules such as proteins, lipids, and nucleic acids (DNA). It also significantly affects the central nervous system, specifically the developing brain . In plants, Pb influences various morphological, physiological, and biochemical processes .

Mode of Action

This compound can replace other cations in living organisms, disrupting many biological processes such as metal transport, energy metabolism, apoptosis, and cell signaling . It can act as a calcium ion replacement, crossing the blood-brain barrier and causing damage in brain areas, resulting in neurological problems . It also possesses genotoxic characteristics and disrupts cellular activity .

Biochemical Pathways

This compound affects several key metabolic processes. In plant systems, high Pb concentrations can disrupt the electron transport chain, cellular organelles’ integrity, membrane stability index, PSII connectivity, mineral metabolism, oxygen-evolving complex, and enzymatic activity . In humans, Pb can influence the activity of key enzymes of different metabolic processes such as antioxidative and photosynthesis .

Pharmacokinetics

This compound is absorbed primarily through inhalation, ingestion, and dermal exposure . Once absorbed, it is distributed throughout the body, with approximately 94% of the total body burden of Pb found in the bones in adults . Metabolism of inorganic Pb consists of the formation of complexes with a variety of protein and nonprotein ligands . This compound is excreted primarily in urine and feces regardless of the route of exposure .

Result of Action

The accumulation of this compound can cause severe neurotoxic effects on youngsters . In the developing central nervous system, it can cause long-term cognitive, motor, and behavioral deficits . In plants, the accumulation of this compound in excess can cause up to a 42% reduction in the growth of the roots .

Action Environment

The increase in anthropogenic activities and vehicle emissions is primarily accountable for the increase in this compound concentration within the human body through inhalation, ingestion, and dermal contact . High concentrations of this compound in agricultural soil and wastewater represent a severe threat to the ecosystem and health of living organisms . Microbial remediation has been recommended as an effective alternative to conventional physical or chemical Pb-remediation technologies due to its lower cost, higher efficiency, and less impact on the environment .

Biochemical Analysis

Biochemical Properties

Lead plays a detrimental role in biochemical reactions by interfering with the normal functioning of enzymes, proteins, and other biomolecules. This compound can bind to sulfhydryl groups in proteins, disrupting their structure and function. It also inhibits the activity of several enzymes, including delta-aminolevulinic acid dehydratase (ALAD) and ferrochelatase, which are crucial for heme synthesis . Additionally, this compound can replace essential metal ions such as calcium, zinc, and iron in various biomolecules, leading to impaired cellular functions .

Cellular Effects

This compound exerts toxic effects on various types of cells and cellular processes. It disrupts cell signaling pathways, alters gene expression, and impairs cellular metabolism. This compound exposure can induce oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and apoptosis . In neurons, this compound interferes with neurotransmitter release and disrupts synaptic plasticity, contributing to cognitive deficits and neurodegenerative diseases . In other cell types, this compound can impair mitochondrial function, leading to reduced ATP production and energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its toxic effects through several mechanisms. It can bind to and inhibit the activity of enzymes involved in critical biochemical pathways. For example, this compound inhibits ALAD and ferrochelatase, leading to the accumulation of toxic intermediates in the heme synthesis pathway . This compound can also activate protein kinase C, which in turn affects downstream signaling pathways and gene expression . Additionally, this compound can induce epigenetic changes by altering DNA methylation and histone modifications, leading to long-term changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound exposure can change over time in laboratory settings. This compound is relatively stable and can persist in biological systems for extended periods. In vitro studies have shown that this compound can accumulate in cells and tissues, leading to chronic toxicity . Long-term exposure to this compound can result in progressive damage to cellular structures and functions, including persistent oxidative stress, inflammation, and apoptosis . In vivo studies have demonstrated that this compound can accumulate in bones and other tissues, serving as a long-term reservoir of toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound can cause subtle biochemical and cellular changes, while high doses can this compound to severe toxicity and organ damage . In animal studies, this compound exposure has been shown to impair cognitive function, disrupt endocrine signaling, and cause reproductive toxicity . High doses of this compound can also induce nephrotoxicity, hepatotoxicity, and immunotoxicity . The threshold for toxic effects varies depending on the species, age, and duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound inhibits key enzymes in the heme synthesis pathway, leading to the accumulation of toxic intermediates and impaired heme production . It can also interfere with calcium-dependent signaling pathways by replacing calcium ions in various proteins and enzymes . Additionally, this compound can disrupt the normal functioning of the antioxidant defense system, leading to increased oxidative stress and cellular damage .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via calcium channels and other transporters, mimicking the behavior of essential metal ions . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting their localization and function . This compound is also distributed to various tissues, including the brain, liver, kidneys, and bones, where it can accumulate and exert toxic effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. It can bind to nuclear proteins and interfere with DNA repair and transcription processes . In mitochondria, this compound disrupts the electron transport chain, leading to reduced ATP production and increased ROS generation . This compound can also accumulate in the endoplasmic reticulum, affecting protein folding and calcium homeostasis . The subcellular localization of this compound is influenced by its binding interactions with specific biomolecules and cellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead can be synthesized through several methods, including the reduction of this compound oxides with carbon or hydrogen. One common method involves the reduction of this compound(II) oxide (PbO) with carbon in a blast furnace:

PbO+CPb+CO\text{PbO} + \text{C} \rightarrow \text{Pb} + \text{CO} PbO+C→Pb+CO

Industrial Production Methods: The primary industrial method for producing this compound is through the smelting of this compound ores, such as galena (this compound sulfide, PbS). The process involves several steps:

    The this compound sulfide ore is heated in the presence of oxygen to convert it to this compound oxide and sulfur dioxide:

    Roasting: 2PbS+3O22PbO+2SO22\text{PbS} + 3\text{O}_2 \rightarrow 2\text{PbO} + 2\text{SO}_2 2PbS+3O2​→2PbO+2SO2​

    The this compound oxide is then reduced with carbon to produce metallic this compound:

    Reduction: PbO+CPb+CO\text{PbO} + \text{C} \rightarrow \text{Pb} + \text{CO} PbO+C→Pb+CO

Types of Reactions:

    this compound reacts with oxygen to form this compound(II) oxide:

    Oxidation: 2Pb+O22PbO2\text{Pb} + \text{O}_2 \rightarrow 2\text{PbO} 2Pb+O2​→2PbO

    this compound(II) oxide can be reduced to metallic this compound using carbon: this compound can react with halogens to form this compound halides, such as this compound(II) chloride:

    Substitution: Pb+Cl2PbCl2\text{Pb} + \text{Cl}_2 \rightarrow \text{PbCl}_2 Pb+Cl2​→PbCl2​

Common Reagents and Conditions:

    Oxidation: Oxygen or air at high temperatures.

    Reduction: Carbon or hydrogen at high temperatures.

    Substitution: Halogens like chlorine or bromine at elevated temperatures.

Major Products:

  • This compound(II) oxide (PbO)
  • This compound(II) chloride (PbCl2)
  • Metallic this compound (Pb)

Scientific Research Applications

Lead has numerous applications in scientific research and industry:

  • Chemistry: this compound compounds are used as reagents in various chemical reactions and as catalysts in organic synthesis.
  • Biology: this compound isotopes are used in tracing and studying biological processes.
  • Medicine: this compound-based compounds are used in certain medical imaging techniques and radiation therapy.
  • Industry: this compound is widely used in the production of batteries, particularly this compound-acid batteries, which are essential for automotive and backup power applications. It is also used in radiation shielding, cable sheathing, and as an additive in paints and pigments .

Properties

IUPAC Name

lead
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InChI

InChI=1S/Pb
Source PubChem
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InChI Key

WABPQHHGFIMREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Pb]
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Molecular Formula

Pb
Record name LEAD
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DSSTOX Substance ID

DTXSID2024161, DTXSID50274754, DTXSID70872438
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Molecular Weight

207 g/mol
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Physical Description

Soft silver-bluish white to gray metal. (NTP, 1992), Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Other Solid, A heavy, ductile, soft, gray solid; Inorganic lead includes lead oxides, metallic lead, and lead salts (including organic salts such as lead soaps but excluding lead arsenate). [NIOSH], BLUE SILVERY-WHITE-TO-GREY POWDER., Soft silver-bluish white to gray metal., A heavy, ductile, soft, gray solid.
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Boiling Point

3164 °F at 760 mmHg (NTP, 1992), 1740 °C, 3164 °F
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Solubility

Insoluble (NTP, 1992), Insoluble in water but dissolves slowly in water containing a weak acid; soluble in dilute nitric acid, Soluble in HNO3 at 221 g/100 mL at 50 °C; slightly soluble in alcohol, Solubility in water, g/l: (practically insoluble), Insoluble
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Record name Lead
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Density

11.3437 at 61 °F (NTP, 1992) - Denser than water; will sink, 11.34 at 20 °C/4 °C, Very soft and malleable, easily melted, cast, rolled, and extruded; Density (at mp): 10.65 g/cu cm; Heat capacity (20 °C): 0.031 cal/g/deg C; Resistivity (microohm-cm): 20.65 at 20 °C, 27.02 at 100 °C, 54.76 at 320 °C, 96.74 at 330 °C; Standard electromotive force (aq) Pb/Pb2+: +0.126 v; Coefficient of linear expansion: (0-100 °C) 29X10-6, (20-300 °C) 31.3X10-6, (-183 °C to +14 °C) 27X10-6; thermal conductivity varies from 0.083 at 50 °C to 0.077 at 225 °C; Hardness = 1 on Mohs' scale; Brinell hardness (high purity Pb): 4.0; Reacts with hot concentrated nitric acid, with boiling concentrated hydrochloric or sulfuric acid; Attacked by pure water, weak organic acids in the presence of oxygen; Resistant to tap water, hydrofluoric acid, brine, solvents., 11.34 g/cm³, 11.34
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Vapor Pressure

1.77 mmHg (NTP, 1992), Vapor pressure (kPa) = 0.133 at 980 °C, 1.33 at 1160 °C, 13.33 at 1420 °C, 26.7 at 1500 °C, 53.3 at 1600 °C; Mohs' hardness = 1.5; latent head of vaporization = 860 J/g; specific heat = 130 J/kg-K; thermal conductivity = 34.7 W/n-K at 28 °C; latent heatof fusion = 25 J/g, 1.77 mm Hg at 1000 °C, 0 mmHg (approx)
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Mechanism of Action

Exposure to lead (Pb) from environmental sources remains an overlooked and serious public health risk. Starting in childhood, Pb in the skeleton can disrupt epiphyseal plate function, constrain the growth of long bones, and prevent attainment of a high peak bone mass, all of which will increase susceptibility to osteoporosis later in life. We hypothesize that the effects of Pb on bone mass, in part, come from depression of Wnt/b-catenin signaling, a critical anabolic pathway for osteoblastic bone formation. In this study, we show that depression of Wnt signaling by Pb is due to increased sclerostin levels in vitro and in vivo. Downstream activation of the b-catenin pathway using a pharmacological inhibitor of GSK-3b ameliorates the Pb inhibition of Wnt signaling activity in the TOPGAL reporter mouse. The effect of Pb was determined to be dependent on sclerostin expression through use of the SOST gene knock-out mice, which are resistant to Pb-induced trabecular bone loss and maintain their mechanical bone strength. Moreover, isolated bone marrow cells from the sclerostin null mice show improved bone formation potential even after exposure to Pb. Also, our data suggest that the TGFb canonical signaling pathway is the mechanism by which Pb controls sclerostin production. Taken together these results support our hypothesis that the osteoporotic-like phenotype observed after Pb exposure is, in part, regulated through modulation of the Wnt/b-catenin pathway., Lead interferes with heme synthesis at four sites: 1. It directly stimulates, by feedback derepression, the mitochondrial enzyme delta-aminolevulinic acid synthetase (ALA-S), which mediates the condensation of glycine and succinyl coenzyme A to form ALA. Stimulation of ALA-S increases synthesis of ALA increasing ALA blood and urine. 2. Lead directly inhibits the cytosolic enzyme ALAD, which catalyzes the cyclocondensation of two units of ALA to porphobilinogen (PBG). Inhibition of ALAD by lead results in a negative exponential relationship between ALAD and lead in peripheral blood. 3. Lead depresses the coproporphyrin oxidase, resulting in increased coproporhyrin levels in urine. 4. Lead disturbs the mitochondrial enzyme ferrochelatase by impairment of iron incorporation into the enzyme. Ferrochelatase catalyzes the insertion of iron into protoporphyrin to form heme as a component of hemoglobin or other heme-containing enzymes, such as cytochrome c located in many tissues throughout the body., Mechanisms for Lead Effects on the Nervous System: Morphological effects (neurodevelopmental): Impairment of timed programming of cell-cell connections Interference with neural cell adhesion molecules Altered migration of neurons during development Pharmacological effects (lead effects on calcium metabolism): Interference with neurotransmitter kinetics Blocks voltage-dependent calcium membrane channels Substitutes for calcium in calcium-sodium ATP pump Competition for Ca-binding sites Competition for uptake by mitochondria Binding to second messenger calcium receptors (e.g., calmodulin, protein kinase C), A major factor in the hyperuricemia found in lead nephropathy is thought to be reduced renal clearance of urate, probably due to reduced active tubular secretion of urate or excessive tubular reabsorption ... Increased nucleoprotein turnover could be a factor ... The crystalline material removed from joints of persons suffering from lead-related gouty arthritis is, indeed, composed of urate, but the pathogenesis of the abnormal uric /acid/ metabolism associated with saturnine gout is not well understood. Studies to date indicate that renal factors contributing to the hyperuricemia are multiple and complex., Lead exposure may modify the metabolism of catecholamines and of hormones controlled by the hypothalamopituitary axis and may affect the kallikrein-kinin system ... Cardiovascular responses to agonists indicated that lead exposure affects the renin-angiotensin system and induces sympathetic hyperactivity by acting on central and peripheral sympathetic junctions, increasing the responsiveness to stimulation of alpha2-adrenoreceptors, and by increasing the reactivity to stimulation of cardiac and vascular beta-adrenergic and dopaminergic receptors. The cAMP-dependent availability of Ca2+ for contractile mechanisms of the cardiovascular muscle cells may also be affected by lead ... This series of effects on the renin-angiotensin system, on the reactivity to stimulation of peripheral catecholaminergic receptors, on sympathetic and vagal tone, and on reactivity to the stimulation of baroreceptors, may be responsible for the observed association between lead exposure and hypertension.
Record name Lead, elemental
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Impurities

ASTM requires pig lead to be 99.85 to 99.90% pure; impurities consist of silver, copper, arsenic, antimony, tin, zinc, iron, and/or bismuth.
Record name Lead, elemental
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Color/Form

Bluish-white, silvery, gray metal. Highly lustrous when freshly cut, tarnishes upon exposure to air. Cubic crystal structure., A heavy, ductile, soft, gray solid

CAS No.

7439-92-1, 14701-27-0, 15158-12-0, 54076-28-7, 14452-81-4
Record name LEAD
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Record name LEAD, INORGANIC (as Pb)
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Melting Point

621.5 °F (NTP, 1992), 621 °F, 327.4 °C, 327.5 °C, 621.5 °F
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